molecular formula C9H11FN2O3S B5877508 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5877508
M. Wt: 246.26 g/mol
InChI Key: RWGQLEVJPKYBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, also known as Fmoc-N-Me-Gly-OH, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound belongs to the class of amino acid derivatives, and it has been used in various applications such as peptide synthesis, drug discovery, and biochemical research.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH has been widely used in scientific research due to its unique properties. One of the most common applications of this compound is in peptide synthesis. N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH is often used as a building block in the synthesis of peptides due to its stability and compatibility with SPPS. This compound has also been used in drug discovery, where it has been used as a starting material for the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH is not well understood, but it is believed to act as a substrate for various enzymes and proteins. This compound has been shown to interact with various enzymes, such as proteases, and it has been used as a substrate for the synthesis of various peptides.
Biochemical and Physiological Effects
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH has been shown to have various biochemical and physiological effects. This compound has been shown to have a high degree of stability, which makes it an ideal building block for peptide synthesis. N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH has also been shown to have low toxicity, which makes it an ideal compound for use in biochemical research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH is its stability, which makes it an ideal building block for peptide synthesis. This compound is also compatible with SPPS, which makes it easy to use in lab experiments. However, one of the main limitations of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH is its high cost, which can limit its use in certain lab experiments.

Future Directions

There are many future directions for the use of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH in scientific research. One potential direction is the use of this compound in the synthesis of new drug candidates. N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH can be used as a starting material for the synthesis of potential drug candidates, which could lead to the discovery of new drugs. Another potential direction is the use of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH in the synthesis of new peptides with unique properties. This could lead to the discovery of new peptides with therapeutic potential. Finally, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH could be used in the development of new biochemical assays for the study of various enzymes and proteins.

Synthesis Methods

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamidey-OH can be synthesized using various methods, but the most common method is the Fmoc-based solid-phase peptide synthesis (SPPS) method. This method involves the use of Fmoc-protected amino acids, which are attached to a solid support resin through a linker. The Fmoc group is then removed using a base, and the next amino acid is added using the same method. After the desired peptide sequence is achieved, the peptide is cleaved from the resin using a cleavage agent, and the Fmoc group is removed using a base. The resulting product is then purified using various chromatography techniques.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(6-9(11)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGQLEVJPKYBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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